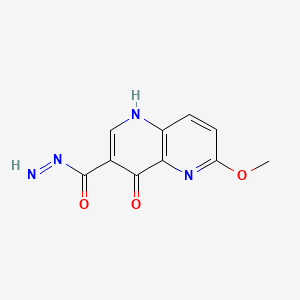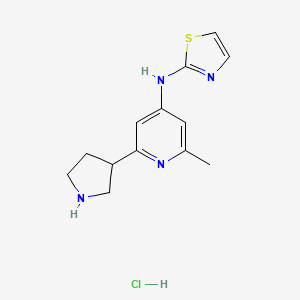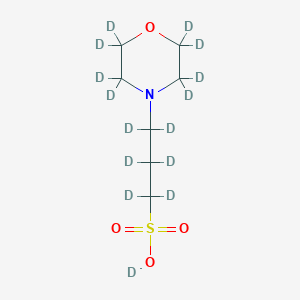
3-(n-Morpholino)propanesulfonic acid-d15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(n-Morpholino)propanesulfonic acid-d15 is a deuterated form of 3-(n-Morpholino)propanesulfonic acid, commonly known as MOPS. This compound is a zwitterionic biological buffering agent widely used in biochemical and biological research. It is part of the Good’s buffers, which are known for their minimal interference with biological processes .
Méthodes De Préparation
The synthesis of 3-(n-Morpholino)propanesulfonic acid-d15 involves the reaction of 1,3-propane sultone with morpholine in the presence of an organic solvent. The reaction is typically carried out in a microchannel reactor, where the organic solutions of 1,3-propane sultone and morpholine are pumped simultaneously. The reaction mixture is then subjected to freeze crystallization to obtain the crude product, which is further purified by nitrogen-induced filter pressing .
Analyse Des Réactions Chimiques
3-(n-Morpholino)propanesulfonic acid-d15 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not commonly reported.
Reduction: Reduction reactions are less common for this compound.
Substitution: It can undergo substitution reactions, particularly involving the sulfonic acid group. Common reagents used in these reactions include strong acids and bases, as well as specific oxidizing and reducing agents. .
Applications De Recherche Scientifique
3-(n-Morpholino)propanesulfonic acid-d15 is extensively used in scientific research due to its buffering capacity. Some of its applications include:
Biological Research: It is used to stabilize pH in cell culture media, promoting optimal cell growth and function.
Protein Purification: It is employed in chromatography to stabilize protein solutions.
Electrophoresis: It acts as a reliable running buffer in various electrophoretic techniques, enabling efficient separation and analysis of biomolecules.
Enzyme Stabilization: It stabilizes enzymes in solution, ensuring their activity for research purposes.
Cell Lysis: It is used to lyse cells for subsequent protein or nucleic acid extraction.
Mécanisme D'action
The primary mechanism of action of 3-(n-Morpholino)propanesulfonic acid-d15 is its ability to maintain a stable pH environment. It achieves this by acting as a buffer, resisting changes in pH when acids or bases are added to the solution. This property is crucial for maintaining the physiological conditions required for various biochemical reactions and processes .
Comparaison Avec Des Composés Similaires
3-(n-Morpholino)propanesulfonic acid-d15 is similar to other Good’s buffers, such as:
MES (2-(n-Morpholino)ethanesulfonic acid): Shares structural similarities with MOPS, featuring a morpholine ring.
HEPES (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid): Contains a piperazine ring and is used for buffering at near-neutral pH.
Tris (Tris(hydroxymethyl)aminomethane): Another commonly used buffer in biological research.
The uniqueness of this compound lies in its deuterated form, which can be advantageous in specific research applications, such as nuclear magnetic resonance (NMR) studies, where deuterium labeling is beneficial .
Propriétés
Formule moléculaire |
C7H15NO4S |
|---|---|
Poids moléculaire |
224.36 g/mol |
Nom IUPAC |
deuterio 1,1,2,2,3,3-hexadeuterio-3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propane-1-sulfonate |
InChI |
InChI=1S/C7H15NO4S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h1-7H2,(H,9,10,11)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2/hD |
Clé InChI |
DVLFYONBTKHTER-OTUIAQFOSA-N |
SMILES isomérique |
[2H]C1(C(OC(C(N1C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
C1COCCN1CCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)
![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)
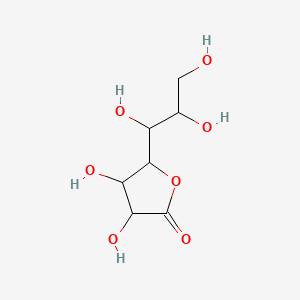
![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)
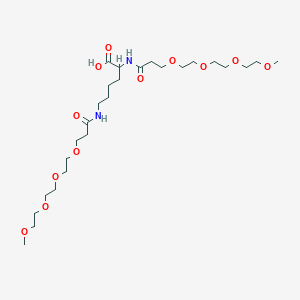
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12303338.png)


![N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)
![benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12303359.png)
![[3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid](/img/structure/B12303360.png)
